REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10](=[O:17])[CH2:11][N:12]1[CH:16]=[N:15][CH:14]=[N:13]1.[I-].[CH3:19][S+:20]([CH3:23])(C)=[O:21].[OH-:24].[Na+]>C1(C)C=CC=CC=1.CCCCCCCCCCCCCC[N+](C)(C)C>[CH3:23][S:20]([OH:17])(=[O:21])=[O:24].[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[C:10]1([O:17][CH2:19]1)[CH2:11][N:12]1[CH:16]=[N:15][CH:14]=[N:13]1 |f:0.1,2.3,4.5,8.9|
|
Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 110 ml
|
Type
|
ADDITION
|
Details
|
then diluted with ethyl acetate (150 ml)
|
Type
|
ADDITION
|
Details
|
A solution of methanesulphonic acid (16.6 g, 0.172M) in ethyl acetate (20 ml) was added
|
Type
|
ADDITION
|
Details
|
More ethyl acetate (100 ml) was added
|
Type
|
FILTRATION
|
Details
|
filtration of the precipitate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.FC1=C(C=CC(=C1)F)C1(CN2N=CN=C2)CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |